molecular formula C12H20O3 B1458392 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid CAS No. 1601147-11-8

4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid

Cat. No.: B1458392
CAS No.: 1601147-11-8
M. Wt: 212.28 g/mol
InChI Key: PGWLCFZUEVFJMX-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid is a cyclohexane carboxylic acid derivative that has recently gained significant attention in the scientific community. This compound is characterized by its unique structure, which includes a cyclobutylmethoxy group attached to a cyclohexane ring, and a carboxylic acid functional group. The molecular formula of this compound is C12H20O3, and it has a molecular weight of 212.28 g/mol.

Preparation Methods

The synthesis of 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid involves several steps, starting with the preparation of the cyclobutylmethoxy group and its subsequent attachment to the cyclohexane ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols .

Scientific Research Applications

4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, researchers are exploring its potential therapeutic applications, including its use as a precursor for drug development. Additionally, the compound has industrial applications, such as in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence various signaling pathways and cellular processes .

Comparison with Similar Compounds

4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as cyclohexane carboxylic acid derivatives. These compounds share a similar core structure but differ in the substituents attached to the cyclohexane ring. The uniqueness of this compound lies in its cyclobutylmethoxy group, which imparts distinct chemical and physical properties. Similar compounds include cyclohexane-1-carboxylic acid and 4-methoxycyclohexane-1-carboxylic acid.

Properties

IUPAC Name

4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c13-12(14)10-4-6-11(7-5-10)15-8-9-2-1-3-9/h9-11H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWLCFZUEVFJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601147-11-8
Record name 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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